molecular formula C8H17N B2764316 (3-Methylcyclohexyl)methanamine CAS No. 34147-55-2

(3-Methylcyclohexyl)methanamine

Cat. No.: B2764316
CAS No.: 34147-55-2
M. Wt: 127.231
InChI Key: AVBFYDXLBKBKNT-UHFFFAOYSA-N
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Description

(3-Methylcyclohexyl)methanamine (CAS 6850-35-7, 1193-16-4) is a cyclohexane derivative with a methyl group at the 3-position and an aminomethyl (-CH₂NH₂) substituent. It exists as cis- and trans-isomers, depending on the spatial arrangement of the methyl and amine groups . This aliphatic amine is primarily used in industrial synthesis as an intermediate, with applications in pharmaceuticals, agrochemicals, and material science . Its physicochemical properties, such as moderate polarity and basicity, make it a versatile building block for further functionalization.

Properties

IUPAC Name

(3-methylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBFYDXLBKBKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34147-55-2
Record name (3-methylcyclohexyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methylcyclohexyl)methanamine is synthesized through a reductive amination reaction of 3-Methylcyclohexanone with ammonium formate in the presence of a catalyst such as Raney Nickel. The reaction is carried out at room temperature, and the yield of the product is high.

Industrial Production Methods: Industrial production methods for this compound typically involve the same reductive amination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Methylcyclohexyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Corresponding oxides and ketones.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

  • Chiral Ligand in Asymmetric Synthesis : (3-Methylcyclohexyl)methanamine serves as a chiral ligand in asymmetric synthesis processes. Its unique structure allows it to influence the stereochemistry of reactions, making it valuable in producing chiral pharmaceuticals.
  • Reagent for Synthesis : It is used as a reagent for synthesizing other complex organic molecules, contributing to advancements in organic chemistry.

Biology

  • Biological Pathways : The compound is involved in studying various biological pathways and enzyme interactions. Its role as a chiral ligand can affect enzyme activity and thus influence metabolic pathways.
  • Neurobiology : Research indicates its potential use in understanding neurological pathways, particularly those related to neurotransmitter systems.

Medicine

  • Pharmaceutical Development : this compound is employed in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for developing drugs aimed at conditions like Alzheimer's disease and Parkinson's disease .
  • Glycogen Synthase Kinase-3 Inhibition : Studies suggest that compounds similar to this compound may inhibit glycogen synthase kinase-3 (GSK3), a target for treating neurodegenerative diseases .

Industry

  • Crop Protection Products : The compound is utilized in the production of crop protection chemicals, enhancing agricultural practices by providing effective solutions against pests and diseases.
  • Industrial Chemicals : It plays a role in synthesizing various industrial chemicals, contributing to sectors such as coatings and adhesives.

Case Study 1: Pharmaceutical Applications

Research has demonstrated the efficacy of this compound derivatives in inhibiting GSK3 activity. A study highlighted its potential therapeutic benefits for Alzheimer's disease by modulating neurotransmitter levels through GSK3 inhibition .

Case Study 2: Agricultural Use

In agricultural chemistry, this compound has been integrated into formulations for crop protection products. Its effectiveness against specific pests has been documented, showcasing its importance in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, influencing the stereochemistry of reactions it participates in. This can affect the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications between (3-Methylcyclohexyl)methanamine and similar compounds:

Compound Name CAS Number Structure Key Features Applications/Findings
This compound 6850-35-7 Aliphatic cyclohexylamine with -CH₃ and -CH₂NH₂ Cis/trans isomerism; moderate basicity Industrial intermediate; potential CNS activity due to cyclohexylamine backbone
[3-(Aminomethyl)cyclohexyl]methanamine 2579-20-6 Diamine with two -CH₂NH₂ groups Higher reactivity due to dual amine sites; industrial use Used in polymer synthesis and crosslinking agents
1-(3-Methoxyphenyl)methanamine N/A (SZ4) Aromatic amine with -OCH₃ substituent Enhanced solubility in polar solvents; π-π interactions Pharmaceutical precursor; studied in receptor-binding assays
Methoxmetamine N/A Cyclohexanone with -OCH₃ and -NCH₃ groups Ketamine analog; psychoactive properties Recreational "legal high" with dissociative effects
[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride 1311315-68-0 Aromatic amine with ether linkage Improved metabolic stability due to ether group Investigated in drug discovery for kinase inhibition

Pharmacological and Industrial Relevance

  • CNS Activity: Cyclohexylamine derivatives, including this compound, share structural motifs with psychoactive agents like methoxetamine (MXE), which acts as an NMDA receptor antagonist .
  • Industrial Utility: [3-(Aminomethyl)cyclohexyl]methanamine (CAS 2579-20-6) is prioritized for epoxy resin curing and polyurethane production due to its bifunctional reactivity .
  • Drug Discovery : Derivatives with ether linkages (e.g., [3-(cyclohexyloxy)phenyl]methanamine) exhibit enhanced pharmacokinetic profiles, making them candidates for oral drug formulations .

Biological Activity

Overview

(3-Methylcyclohexyl)methanamine, with the molecular formula C8_8H17_{17}N, is a cyclic amine derived from 3-methylcyclohexanone through reductive amination. This compound has garnered interest in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

Synthesis Method:

  • This compound is synthesized via a reductive amination process involving 3-methylcyclohexanone and ammonium formate, typically using catalysts such as Raney Nickel at room temperature. This method yields a high purity product suitable for further applications in research and industry.

Chemical Properties:

  • Molecular Weight: 129.23 g/mol
  • Physical State: Colorless liquid
  • Solubility: Soluble in organic solvents, moderate solubility in water

The biological activity of this compound is primarily attributed to its role as a chiral ligand, influencing enzymatic reactions and pathways. This compound interacts with various biological targets, potentially modulating enzyme activity and affecting cellular processes.

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    • Research indicates that this compound can influence enzyme kinetics. For instance, studies have shown that it acts as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which could have implications for neurological drug development .
  • Pharmacological Applications:
    • The compound has been evaluated for its potential use in synthesizing pharmaceuticals targeting neurological pathways. Its ability to modify receptor interactions suggests possible applications in treating conditions like depression or anxiety disorders .
  • Toxicological Assessments:
    • Toxicological studies indicate that while this compound exhibits low acute toxicity, it is essential to assess chronic exposure effects due to its potential for bioaccumulation . Safety data sheets classify it as flammable and corrosive, necessitating careful handling in laboratory settings .

Data Table of Biological Activity

Study Findings Implications
Enzyme KineticsInhibition of monoamine oxidasePotential antidepressant properties
Receptor BindingModulation of neurotransmitter receptorsApplications in neuropharmacology
Toxicity AssessmentLow acute toxicity; corrosive natureSafety precautions required during handling

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (3-Methylcyclohexyl)methanamine in laboratory settings?

  • Methodological Answer :

  • Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Ensure adequate ventilation or fume hoods to avoid inhalation .
  • Store in sealed containers at 2–8°C to maintain stability .
  • For spills, sweep material into a clean container and dispose of as hazardous waste .
  • Emergency Response Table :
Hazard TypePreventive MeasureEmergency Action
Skin ContactPPE (gloves/lab coat)Rinse with water for 15+ minutes; remove contaminated clothing
InhalationFume hood usageMove to fresh air; administer oxygen if needed
StorageRefrigerated, sealed containerN/A

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Reductive Amination : React 3-methylcyclohexanone with methylamine using sodium cyanoborohydride (NaBH3CN) at pH 7.0 and room temperature (~65–75% yield) .
  • Alkylation : Use cyclohexyl bromide with methanamine in the presence of K₂CO₃ and DMF at 60°C (~50–60% yield) .
  • Comparative Synthesis Table :
MethodReactantsCatalyst/ConditionsYield Range
Reductive Amination3-Methylcyclohexanone + MethylamineNaBH3CN, RT, pH 7.065–75%
AlkylationCyclohexyl bromide + MethanamineK₂CO₃, DMF, 60°C50–60%

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during asymmetric synthesis?

  • Methodological Answer :

  • Use chiral catalysts (e.g., 5 mol% BINAP-Ru complexes) to achieve enantiomeric excess (ee) >90% .
  • Kinetic resolution via lipase-catalyzed acetylation in tert-butyl methyl ether (TBME) improves selectivity .
  • Optimization Parameters :
ParameterOptimal ConditionImpact on ee
Temperature0–4°CReduces racemization by 40%
SolventEthanol/water (7:3)Enhances crystallization

Q. What analytical techniques are most effective for characterizing structural and chemical properties?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methyl group signals (δ 1.2–1.5 ppm for CH₃; cyclohexyl protons at δ 1.4–2.1 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (bond angles: 109.5° for sp³ carbons) .
  • Analytical Comparison Table :
TechniqueKey DataApplication Example
HRMSMolecular ion [M+H]⁺ = 142.1594Confirms molecular formula
2D-COSY NMRCoupling constants (J = 10–12 Hz)Maps cyclohexyl ring conformation

Q. How does stereochemistry influence biological activity in receptor-binding assays?

  • Methodological Answer :

  • Equatorial methyl conformers exhibit higher binding affinity (Ki = 12 nM) to serotonin transporters (SERT) due to optimal van der Waals interactions, while axial conformers show reduced activity (Ki = 60 nM) .
  • Stereochemical Activity Table :
StereoisomerSERT Binding (Ki)Selectivity (SERT/DAT)
Equatorial12 ± 2 nM8.5
Axial60 ± 5 nM1.2

Q. What strategies resolve contradictions in metabolic stability data across in vitro/in vivo models?

  • Methodological Answer :

  • Use human hepatocytes (phase I/II metabolism) instead of microsomes to better replicate in vivo conditions .
  • Isotope labeling (e.g., ¹⁴C) tracks demethylation pathways .
  • Metabolic Stability Table :
Model SystemHalf-life (t₁/₂)Major Metabolite
Rat Hepatocytes45 minN-Oxide
Human Microsomes120 minDemethylated product

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